cis-4-Cyclohexene-1,2-dicarboxylic acid
Overview
Description
cis-4-Cyclohexene-1,2-dicarboxylic acid: is an organic compound with the molecular formula C8H10O4. It is a white crystalline solid that is used in various chemical reactions and industrial applications. The compound is known for its unique structure, which includes a cyclohexene ring with two carboxylic acid groups in the cis configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing cis-4-Cyclohexene-1,2-dicarboxylic acid is through the Diels-Alder reaction. This reaction involves the combination of 1,3-butadiene and maleic anhydride to form cyclohexene-cis-1,2-dicarboxylic anhydride, which is then hydrolyzed to produce the desired acid .
Industrial Production Methods: In industrial settings, the Diels-Alder reaction is scaled up using large reactors and optimized conditions to ensure high yields and purity. The reaction is typically carried out at elevated temperatures and may involve the use of solvents such as xylene to facilitate the process .
Chemical Reactions Analysis
Types of Reactions: cis-4-Cyclohexene-1,2-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.
Substitution: The compound can participate in substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and bromine (Br2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various reagents can be used depending on the desired substitution, including halogens and nucleophiles.
Major Products: The major products formed from these reactions include cyclohexene derivatives with modified functional groups, such as alcohols, ketones, and halides .
Scientific Research Applications
cis-4-Cyclohexene-1,2-dicarboxylic acid has several applications in scientific research:
Chemistry: It is used as a starting material and intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism by which cis-4-Cyclohexene-1,2-dicarboxylic acid exerts its effects involves its interaction with various molecular targets and pathways. The compound’s carboxylic acid groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biochemical processes .
Comparison with Similar Compounds
- cis-1,2,3,6-Tetrahydrophthalic anhydride
- trans-4-Cyclohexene-1,2-dicarboxylic acid
- 1,6-Dimethyl-4-Cyclohexene-1,2-dicarboxylic acid
- 3,5-Dimethyl-1-Cyclohexene-1,2-dicarboxylic acid
Uniqueness: cis-4-Cyclohexene-1,2-dicarboxylic acid is unique due to its specific cis configuration, which imparts distinct chemical and physical properties compared to its trans isomer and other similar compounds .
Properties
IUPAC Name |
(1R,2S)-cyclohex-4-ene-1,2-dicarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-2,5-6H,3-4H2,(H,9,10)(H,11,12)/t5-,6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILUAAIDVFMVTAU-OLQVQODUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC(C1C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=CC[C@@H]([C@@H]1C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50883825 | |
Record name | 4-Cyclohexene-1,2-dicarboxylic acid, (1R,2S)-rel- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50883825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2305-26-2 | |
Record name | rel-(1R,2S)-4-Cyclohexene-1,2-dicarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2305-26-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Cyclohexene-1,2-dicarboxylic acid, cis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002305262 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Cyclohexene-1,2-dicarboxylic acid, (1R,2S)-rel- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Cyclohexene-1,2-dicarboxylic acid, (1R,2S)-rel- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50883825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cis-cyclohex-4-ene-1,2-dicarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.250 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-CYCLOHEXENE-1,2-DICARBOXYLIC ACID, CIS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8D02S2924W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The molecular formula is C8H10O4, and its molecular weight is 170.16 g/mol. []
A: Researchers commonly employ techniques like Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 119Sn), and X-ray crystallography for structural analysis. [, , , ]
A: Yes, derivatives of this compound, particularly its bisimides, have been investigated for their use in the synthesis of polyimidourazoles, a class of polymers. []
A: While not a catalyst itself, its derivatives, like N(o-aryl)-imides, have been studied in Diels-Alder reactions with hexachlorocyclopentadiene, providing insights into the reaction kinetics. []
A: While the provided research papers do not explicitly mention computational studies on this compound, they highlight the use of Stewart-Brigleb models to understand the spatial structure and conformation of its derivatives. []
A: Studies on the bromination of 4-methyl-cis-4-cyclohexene-1,2-dicarboxylic acid and its anhydride provide insights into the stereochemical outcomes of these reactions, demonstrating the impact of structural modifications on reactivity. []
A: Research suggests that captan, a pesticide, degrades into cis-4-Cyclohexene-1,2-dicarboxylic acid under acidic conditions, highlighting the stability of this compound in such environments. []
A: Researchers utilize techniques like Gas Chromatography coupled with mass spectrometry (GC-MS) and High-performance liquid chromatography (HPLC) for the detection, quantification, and degradation studies of this compound and its related metabolites. []
A: Research on the degradation of captan during winemaking shows that it breaks down into this compound, which further transforms into tetrahydrophthalimide (THPI) due to the acidic conditions. This information suggests a potential pathway for the compound's degradation in the environment. []
A: A key milestone involves determining the structure of this compound. [] Further research explored its stereochemistry in reactions like the addition of hypobromous acid to its sodium salts and monoesters. [] The compound’s role in the synthesis of complex molecules like triorganotin complexes has also been investigated. []
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